

# DL-Homocysteine structure and chemical formula

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An In-depth Technical Guide to **DL-Homocysteine**: Structure, Properties, and Metabolism

#### Introduction

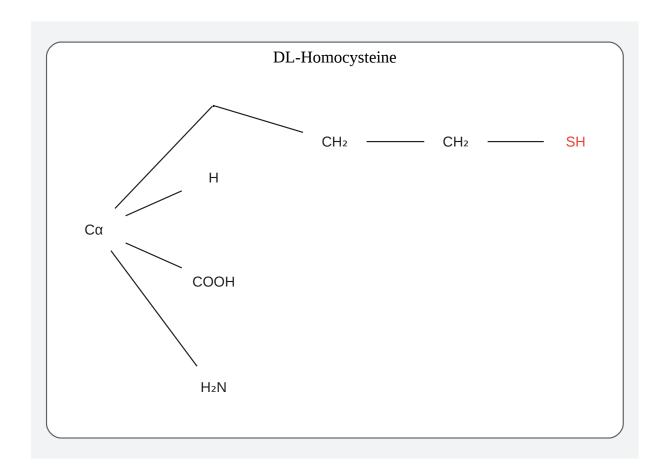
**DL-Homocysteine** is the racemic mixture of homocysteine, a non-proteinogenic  $\alpha$ -amino acid that serves as a critical intermediate in the metabolism of methionine.[1] Unlike proteinogenic amino acids, homocysteine is not incorporated into proteins during translation.[1] It is a homologue of the amino acid cysteine, distinguished by an additional methylene bridge in its structure.[2] The accumulation of homocysteine in the blood, a condition known as hyperhomocysteinemia, is recognized as a risk factor for various pathologies, including cardiovascular disease and neurodegenerative disorders.[3][4] This guide provides a detailed overview of the chemical structure, properties, metabolic pathways, and common experimental protocols related to **DL-Homocysteine** for researchers, scientists, and drug development professionals.

### **Chemical Structure and Formula**

**DL-Homocysteine** is a sulfur-containing amino acid.[5] Its structure consists of a central alphacarbon atom bonded to an amino group (-NH<sub>2</sub>), a carboxyl group (-COOH), a hydrogen atom, and a side chain containing a thiol group (-SH). The presence of the chiral alpha-carbon results in two stereoisomers: D-Homocysteine and L-Homocysteine. **DL-Homocysteine** is a mixture of these two forms.

The IUPAC name for homocysteine is 2-amino-4-sulfanylbutanoic acid.[5]





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Caption: 2D structure of Homocysteine.

## **Physicochemical Properties**

The key physicochemical properties of **DL-Homocysteine** are summarized in the table below.



Property	Value	References
Chemical Formula	C4H9NO2S	[2][5][6][7][8]
Molecular Weight	135.19 g/mol	[5][6]
IUPAC Name	2-amino-4-sulfanylbutanoic acid	[5]
CAS Number	454-29-5	[5][6][7][9]
Appearance	White to off-white crystalline powder	[2][8][9]
Melting Point	232-233 °C (decomposes)	[2][8][9]
Solubility	Soluble in water	[2]
SMILES	C(CS)C(C(=O)O)N	[8]
InChI Key	FFFHZYDWPBMWHY- UHFFFAOYSA-N	[5][9]

## **Metabolic Pathways of Homocysteine**

Homocysteine occupies a central branch-point in sulfur-containing amino acid metabolism.[1] [3] It is derived from the demethylation of methionine.[2] The metabolic fate of homocysteine is primarily directed into two major pathways: remethylation and transsulfuration.[1][3][10] The balance between these pathways is crucial for maintaining cellular homeostasis.

- Remethylation Pathway: In this pathway, homocysteine is recycled back to methionine. This
  process is catalyzed by methionine synthase, an enzyme that requires vitamin B12 as a
  cofactor.[11][12] The methyl group is donated by 5-methyltetrahydrofolate (a derivative of
  folate, vitamin B9), which is then converted to tetrahydrofolate.[11][12]
- Transsulfuration Pathway: This pathway leads to the irreversible catabolism of homocysteine to cysteine.[1] It involves two key vitamin B6-dependent enzymes:
  - Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.[1]



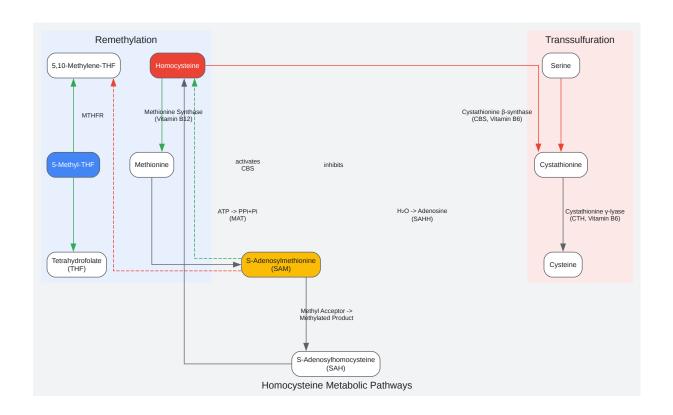




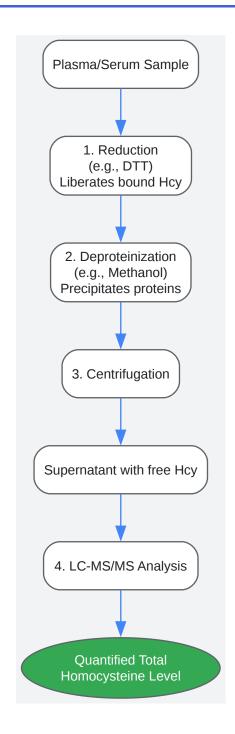
 $\circ$  Cystathionine  $\gamma$ -lyase (CTH): Hydrolyzes cystathionine to produce cysteine,  $\alpha$ -ketobutyrate, and ammonia.[1]

The regulation of these pathways is tightly controlled by S-adenosylmethionine (SAM), which acts as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR) in the remethylation pathway and an activator of CBS in the transsulfuration pathway.[3]









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